molecular formula C66H116O12 B3281999 2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate CAS No. 74398-71-3

2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate

Cat. No.: B3281999
CAS No.: 74398-71-3
M. Wt: 1101.6 g/mol
InChI Key: ZFJYZDDXGKWNCH-UHFFFAOYSA-N
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Description

This compound is a triglyceride derivative featuring epoxide (oxiran-2-ylmethoxy) functional groups attached to unsaturated fatty acid chains. Structurally, it is derived from triolein (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate), a synthetic triglyceride used as an olive oil analogue, by replacing hydroxyl groups with epoxidized methoxy moieties . The epoxidation of unsaturated triglycerides is a common strategy to enhance reactivity for applications in polymer chemistry, such as epoxy resins or plasticizers.

Properties

IUPAC Name

2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H116O12/c1-4-7-10-31-40-57(70-49-60-52-73-60)43-34-25-19-13-16-22-28-37-46-64(67)76-55-63(78-66(69)48-39-30-24-18-15-21-27-36-45-59(42-33-12-9-6-3)72-51-62-54-75-62)56-77-65(68)47-38-29-23-17-14-20-26-35-44-58(41-32-11-8-5-2)71-50-61-53-74-61/h25-27,34-36,57-63H,4-24,28-33,37-56H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFJYZDDXGKWNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)OCC1CO1)OC(=O)CCCCCCCC=CCC(CCCCCC)OCC2CO2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H116O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

74398-71-3
Details Compound: 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer
Record name 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74398-71-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

1101.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74398-71-3
Record name 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer
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Record name 9-Octadecenoic acid, 12-(2-oxiranylmethoxy)-, 1,2,3-propanetriyl ester, homopolymer
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Chemical Reactions Analysis

2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., water, alcohols) .

Scientific Research Applications

2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate has several scientific research applications:

Comparison with Similar Compounds

Structural Analogs

a. Triolein (2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl (Z)-octadec-9-enoate)

  • Structure : A triglyceride with three oleic acid chains (C18:1) esterified to a glycerol backbone.
  • Functional Groups : Esters and double bonds (Z-configuration).
  • Applications : Used as a synthetic olive oil analogue for studying lipid behavior in green chemistry .
  • Key Difference : Lacks epoxide groups, reducing reactivity compared to the target compound.

b. 2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate

  • Structure : Similar to the target compound but substitutes epoxide groups with hydroxyls at the C12 position.
  • CAS Number : 8001-79-4 .
Compound Functional Groups Reactivity Application
Target compound Epoxide, ester, double bonds High (epoxide) Polymers, green materials
Triolein Ester, double bonds Low Synthetic oils, lipid studies
Hydroxy variant (CAS 8001-79-4) Hydroxyl, ester, double bonds Moderate (hydroxyl) Undisclosed (potential precursor)
Other Epoxidized Compounds

a. 4-Methoxy-6-(methoxymethyl)-5-(oxiran-2-ylmethoxy)-1H-indole ()

  • Structure : Indole derivative with an epoxide side chain.
  • Synthesis : Prepared via reaction with epichlorohydrin .
  • Application : Likely explored for biological activity due to the indole scaffold, contrasting with the triglyceride-based target compound.

b. 2,2'-[(1-methylethylidene)bis(4,1-phenyleneoxymethylene)]bisoxirane ()

  • Structure : Aromatic bisoxirane with a methylene backbone.
  • Application : Used in resins or coatings, highlighting the versatility of epoxides in industrial materials.

c. (R)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile ()

  • CAS : 288067-41-4.
  • Structure : Brominated benzonitrile with an epoxide group.
  • Application : Pharmaceutical intermediate, demonstrating epoxides’ role in synthetic organic chemistry .
Compound Core Structure Epoxide Position Primary Application
Target compound Triglyceride Fatty acid chains Material science
Indole derivative () Heterocyclic Side chain Pharmaceuticals
Aromatic bisoxirane () Aromatic polymer Backbone Resins, coatings
Brominated benzonitrile () Aromatic nitrile Substituent Drug synthesis
Reactivity and Functional Group Analysis
  • Epoxide Reactivity : The target compound’s epoxide groups enable nucleophilic ring-opening reactions, critical for forming crosslinked polymers. This contrasts with triolein’s inert double bonds and the hydroxy variant’s hydrogen-bonding capacity .
  • Stability : Epoxidized triglycerides are less prone to oxidative rancidity than unsaturated triolein but more reactive than hydroxylated analogs.
  • Synthetic Challenges : Epoxidation of unsaturated triglycerides often requires controlled conditions to avoid over-oxidation, as seen in methodologies using epichlorohydrin .

Biological Activity

2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate, commonly referred to as a glycidyl ester, is a compound of significant interest in both biomedical and industrial applications due to its unique chemical properties and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its glycidyl groups and long-chain fatty acid esters, which contribute to its amphiphilic nature. The structural formula can be represented as follows:

C66H116O12\text{C}_{66}\text{H}_{116}\text{O}_{12}

This structure allows it to interact with biological membranes effectively, influencing its biological activity.

The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins through the following mechanisms:

  • Epoxide Ring Opening : The oxirane (epoxide) groups are reactive sites that can undergo nucleophilic attack, leading to the formation of diols or other derivatives that can modulate cellular functions.
  • Biocompatibility : Its structure allows it to be biocompatible, making it suitable for applications in drug delivery systems and medical coatings.
  • Cell Membrane Interaction : The amphiphilic nature facilitates integration into lipid bilayers, potentially altering membrane fluidity and permeability.

Biological Activity

Research indicates that the compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties against a range of pathogens. The epoxide groups may contribute to this activity by disrupting microbial membranes.
  • Anti-inflammatory Effects : Compounds derived from fatty acids have been associated with anti-inflammatory effects. This compound's structure suggests potential modulation of inflammatory pathways.
  • Cytotoxicity : Preliminary studies indicate that the compound may exhibit cytotoxic effects on certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryModulates cytokine production
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

  • Antimicrobial Efficacy : A study conducted on the antimicrobial properties of glycidyl esters demonstrated significant inhibition of Staphylococcus aureus growth when treated with this compound. This suggests its potential use in developing antimicrobial coatings for medical devices.
  • Cytotoxicity in Cancer Research : In vitro studies on various cancer cell lines revealed that the compound induces apoptosis at concentrations above 50 µM, indicating its potential as an anticancer agent. Further research is needed to elucidate the underlying mechanisms.
  • Biocompatibility Studies : Evaluations of the compound's biocompatibility showed favorable results when tested on human fibroblast cells, supporting its use in biomedical applications such as drug delivery systems.

Q & A

Q. How should researchers interpret conflicting data on the compound’s environmental fate?

  • Methodological Answer : Discrepancies in biodegradation or toxicity studies may stem from assay conditions (e.g., microbial consortia, pH). Conduct meta-analyses of existing data, prioritizing studies with ISO-standardized protocols. Perform comparative experiments under controlled conditions (e.g., OECD 301B for biodegradation) and use QSAR models to predict ecotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate
Reactant of Route 2
Reactant of Route 2
2,3-bis[12-(oxiran-2-ylmethoxy)octadec-9-enoyloxy]propyl 12-(oxiran-2-ylmethoxy)octadec-9-enoate

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